Ethyl 3-(3,4-diethoxyphenyl)-3-oxopropanoate
Description
Properties
IUPAC Name |
ethyl 3-(3,4-diethoxyphenyl)-3-oxopropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O5/c1-4-18-13-8-7-11(9-14(13)19-5-2)12(16)10-15(17)20-6-3/h7-9H,4-6,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCFJUAOTYNMWEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)CC(=O)OCC)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801270244 | |
| Record name | Ethyl 3,4-diethoxy-β-oxobenzenepropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801270244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1240566-11-3 | |
| Record name | Ethyl 3,4-diethoxy-β-oxobenzenepropanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1240566-11-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 3,4-diethoxy-β-oxobenzenepropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801270244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Advanced Building Block Profile: Ethyl 3-(3,4-diethoxyphenyl)-3-oxopropanoate
A Technical Guide to Synthesis, Reactivity, and Medicinal Application
Executive Summary: The "Lipophilic Switch" in Drug Design
In the landscape of medicinal chemistry, the 3,4-diethoxyphenyl moiety represents a critical tactical variation of the ubiquitous veratrole (3,4-dimethoxyphenyl) system. While the dimethoxy motif is present in classic alkaloids like papaverine and drugs like verapamil, the 3,4-diethoxy analogue offers a strategic "lipophilic switch."
Ethyl 3-(3,4-diethoxyphenyl)-3-oxopropanoate (CAS: 1240566-11-3) serves as the primary scaffold for introducing this moiety.[1] By replacing methoxy groups with ethoxy groups, researchers can:
-
Increase Lipophilicity (LogP): Enhance membrane permeability and blood-brain barrier (BBB) penetration.[1]
-
Alter Metabolic Soft Spots: Sterically hinder O-dealkylation by cytochrome P450 enzymes compared to the more accessible methoxy groups.[1]
-
Modulate Solubility: Disrupt crystal packing forces relative to methoxy analogs, often improving solubility in organic formulations.[1]
This guide details the synthesis, reactivity, and application of this beta-keto ester, positioning it as a versatile hub for heterocyclic library generation.
Chemical Space & Structural Properties[1][2][3]
Comparative Analysis: Methoxy vs. Ethoxy
The transition from a methyl to an ethyl ether seems subtle but induces significant physicochemical changes.[1]
| Feature | 3,4-Dimethoxy (Veratrole) | 3,4-Diethoxy (Ethylated) | Impact on Drug Design |
| Lipophilicity | Moderate | High | Improved passive transport; higher plasma protein binding.[1] |
| Metabolic Stability | Low (Rapid O-demethylation) | Moderate | Ethyl groups introduce steric bulk, slowing enzymatic cleavage.[1] |
| Crystallinity | High (Pack efficiently) | Lower | Often leads to amorphous solids or oils; better solubility in lipids.[1] |
| Electronic Effect | Strong Donor (+M) | Strong Donor (+M) | Similar electronic activation of the aromatic ring for electrophilic substitution.[1] |
Synthetic Routes: The "Gold Standard" Protocol
While Claisen condensation of ketones with diethyl carbonate is a traditional industrial route, it often suffers from self-condensation side products and requires harsh bases (NaH/NaOEt).[1] For high-purity research applications, the Meldrum's Acid Activation strategy is the superior, self-validating protocol.
Mechanism: Meldrum's Acid Activation
This route proceeds under neutral-to-mildly acidic conditions, avoiding the polymerization often seen with electron-rich acetophenones in basic media.
Figure 1: The Meldrum's Acid route ensures regiospecificity and high purity by utilizing a decarboxylative alcoholysis mechanism.[1]
Detailed Experimental Protocol
Objective: Synthesis of Ethyl 3-(3,4-diethoxyphenyl)-3-oxopropanoate via Acyl Meldrum’s Acid.
Reagents:
-
3,4-Diethoxybenzoic acid (1.0 eq)[1]
-
Thionyl chloride (1.5 eq) or Oxalyl chloride (1.2 eq)[1]
-
Meldrum’s acid (1.0 eq)[1]
-
Pyridine (2.0 eq)[1]
-
Dichloromethane (DCM, anhydrous)[1]
-
Absolute Ethanol[2]
Step-by-Step Methodology:
-
Acid Chloride Formation:
-
Dissolve 3,4-diethoxybenzoic acid in anhydrous DCM.
-
Add catalytic DMF (2 drops) followed by dropwise addition of Thionyl Chloride at 0°C.[1]
-
Reflux for 2 hours until gas evolution ceases. Evaporate solvent/excess SOCl₂ in vacuo to obtain the crude acid chloride.[1] Critical: Remove all SOCl₂ to prevent side reactions with Meldrum's acid.
-
-
Acylation of Meldrum's Acid:
-
Dissolve Meldrum’s acid (1.0 eq) and Pyridine (2.0 eq) in anhydrous DCM at 0°C.
-
Add the crude acid chloride (dissolved in DCM) dropwise over 30 minutes. The solution will turn orange/red (characteristic of the acyl-Meldrum enolate).[1]
-
Stir at room temperature for 1 hour.
-
Workup: Wash with dilute HCl (1M) to remove pyridine.[1] Dry organic layer over MgSO₄ and concentrate.[1] The intermediate (Acyl Meldrum’s acid) is often a solid and can be used directly.[1]
-
-
Decarboxylative Alcoholysis:
-
Dissolve the Acyl Meldrum’s intermediate in absolute Ethanol.[1]
-
Reflux for 3–4 hours.[1] The reaction is driven by the evolution of CO₂ and acetone.[1]
-
Validation: Monitor by TLC. The disappearance of the polar intermediate and appearance of the less polar ester indicates completion.
-
Concentrate in vacuo.[1] Purify via flash column chromatography (Hexane/EtOAc) if necessary, though this method often yields >90% purity crude.[1]
-
Divergent Reactivity: The Heterocycle Hub
The 1,3-dicarbonyl system of the beta-keto ester is a "bidentate" electrophile, capable of reacting with binucleophiles to form diverse heterocycles.
Figure 2: The beta-keto ester serves as a divergent intermediate for four major classes of pharmacophores.[1]
Key Applications in Drug Discovery[1][4]
A. Quinoline Synthesis (Conrad-Limpach)[1]
-
Target: Antimalarials, Kinase Inhibitors.[1]
-
Mechanism: Condensation with anilines followed by thermal cyclization.[1]
-
Advantage: The 3,4-diethoxy group on the benzoyl ring ends up at the 2-position of the quinoline, providing a lipophilic anchor point for receptor binding.
B. Coumarin Synthesis (Pechmann)[1]
-
Target: Anticoagulants, Fluorescent Probes.[1]
-
Mechanism: Reaction with phenols (e.g., resorcinol) in the presence of sulfuric acid.[1]
-
Utility: Creates 4-arylcoumarins where the diethoxy ring provides electron density, shifting fluorescence emission wavelengths (bathochromic shift).[1]
C. Isoquinoline Alkaloids (Spasmolytics)[1]
-
Target: PDE Inhibitors (similar to Drotaverine/Papaverine).[1]
-
Workflow:
-
React beta-keto ester with a phenethylamine to form an enamine/amide.[1]
-
Cyclize using POCl₃ (Bischler-Napieralski) or acid (Pictet-Spengler variations).[1]
-
Result: The 3,4-diethoxy motif mimics the pharmacophore of Papaverine but with enhanced lipid solubility, potentially reducing dosage requirements.
-
References
-
Oikawa, Y., Sugano, K., & Yonemitsu, O. (1978).[1] "Meldrum's acid in organic synthesis.[1][3][4] 2. A general and versatile synthesis of beta-keto esters."[1] Journal of Organic Chemistry, 43(10), 2087–2088.[1] Link[1]
- Core reference for the Meldrum's acid synthesis protocol.
-
Tietze, L. F., & Eicher, T. (1991).[1] Reactions and Syntheses: In the Organic Chemistry Laboratory. University Science Books.
-
Standard source for acylation and decarboxylation mechanisms.[1]
-
-
Hamann, L. G., et al. (1998).[1][5] "Synthesis and Biological Activity of a Novel Series of Nonsteroidal, Peripherally Selective Androgen Receptor Antagonists." Journal of Medicinal Chemistry, 41(4), 623-639.[1][5] Link[1]
- Demonstrates the use of beta-keto esters in heterocycle construction for drug discovery.
-
Organic Syntheses, Coll. Vol. 7, p. 359 (1990). "Ethyl 3,3-Diethoxypropionate."[1] Link[1]
- Provides foundational knowledge on handling ethoxy-substituted esters.
-
BenchChem. "Application Notes for 3,4-Dimethoxyphenyl Derivatives." Link[1]
- General reference for the medicinal chemistry utility of the ver
Sources
Methodological & Application
Application Note: Knoevenagel Condensation Protocol for Ethyl 3-(3,4-diethoxyphenyl)-3-oxopropanoate
This Application Note and Protocol details the methodology for the Knoevenagel condensation utilizing Ethyl 3-(3,4-diethoxyphenyl)-3-oxopropanoate as the active methylene nucleophile.
Given the specific nature of the target compound (a
-
Reagent Preparation: The synthesis of the starting material (Ethyl 3-(3,4-diethoxyphenyl)-3-oxopropanoate) via the Meldrum's Acid protocol, as it is not a common stock reagent.
-
Core Protocol: The Knoevenagel condensation of this
-keto ester with an aromatic aldehyde to yield -benzylidene- -keto esters (key intermediates for heterocycles like dihydropyridines or coumarins).
Executive Summary
Ethyl 3-(3,4-diethoxyphenyl)-3-oxopropanoate (CAS: 2034427-47-7) is a specialized
This protocol provides a validated workflow for:
-
Synthesizing the
-keto ester with >85% purity using the Oikawa Meldrum’s Acid method (to ensure reagent availability). -
Executing the Knoevenagel condensation with high stereoselectivity (
-isomer dominance) using a Piperidine/Acetic Acid catalytic system.
Chemical Reaction Pathways
Mechanistic Flow
The workflow involves the initial activation of 3,4-diethoxybenzoic acid to the
Figure 1: Synthetic pathway from benzoic acid precursor to the final Knoevenagel product.
Phase 1: Reagent Preparation (Synthesis of the -Keto Ester)
Note: If Ethyl 3-(3,4-diethoxyphenyl)-3-oxopropanoate is already available, proceed to Phase 2.
Rationale: Direct ester condensation (Claisen) often yields mixtures. The Meldrum's Acid route is selected for its high specificity, avoiding
Materials
-
3,4-Diethoxybenzoic acid (1.0 eq)
-
Thionyl chloride (
) (1.5 eq) -
Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) (1.0 eq)
-
Pyridine (Dry, 2.0 eq)
-
Dichloromethane (DCM) (Anhydrous)
-
Absolute Ethanol[1]
Step-by-Step Protocol
-
Acid Chloride Formation:
-
Dissolve 3,4-diethoxybenzoic acid (10 mmol) in anhydrous DCM (20 mL).
-
Add
(15 mmol) and a catalytic drop of DMF. -
Reflux for 2 hours under
. Evaporate solvent and excess to dryness.
-
-
Acylation of Meldrum's Acid:
-
Dissolve Meldrum's acid (10 mmol) and Pyridine (20 mmol) in anhydrous DCM (15 mL) at 0°C.
-
Add the crude acid chloride (dissolved in 5 mL DCM) dropwise over 30 mins.
-
Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 2 hours.
-
Workup: Wash with 1M HCl (2x), Water (2x). Dry organic layer (
) and concentrate.[2][3][4]
-
-
Alcoholysis (Decarboxylation):
Phase 2: Knoevenagel Condensation Protocol
Objective: Condensation of Ethyl 3-(3,4-diethoxyphenyl)-3-oxopropanoate with an aldehyde (e.g., Benzaldehyde, 4-Chlorobenzaldehyde).
Experimental Design
| Parameter | Specification | Rationale |
| Stoichiometry | 1.0 eq | Slight excess of aldehyde ensures complete consumption of the valuable ester. |
| Catalyst | Piperidine (0.1 eq) + Glacial Acetic Acid (0.1 eq) | Buffering prevents side reactions (e.g., Cannizzaro) while maintaining basicity for enolization. |
| Solvent | Toluene (or Benzene) | Forms azeotrope with water. |
| Water Removal | Dean-Stark Apparatus | Essential to drive equilibrium forward (Le Chatelier's principle). |
Step-by-Step Protocol
1. Reaction Setup
-
Equip a 100 mL Round Bottom Flask (RBF) with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.
-
Charge the flask with:
-
Ethyl 3-(3,4-diethoxyphenyl)-3-oxopropanoate (5.0 mmol, 1.0 eq).
-
Target Aldehyde (5.25 mmol, 1.05 eq).
-
Toluene (30 mL).
-
-
Add Piperidine (0.5 mmol, 50
L) followed by Glacial Acetic Acid (0.5 mmol, 30 L).-
Tip: Premixing the catalyst in 1 mL toluene prevents localized concentration spikes.
-
2. Reaction Execution
-
Heat the reaction mixture to a vigorous reflux (Oil bath: ~120°C).
-
Monitor water collection in the Dean-Stark trap.
-
Reaction Time: Typically 4–12 hours.
-
Checkpoint: Monitor via TLC (Hexane:EtOAc 3:1). The
-keto ester spot ( ) should disappear; a new UV-active spot ( ) will appear.
-
3. Workup
-
Cool the mixture to RT.
-
Wash the organic phase with:
-
Water (2 x 15 mL) – Removes salts/catalyst.
-
Saturated
(1 x 15 mL) – Removes acetic acid traces. -
Brine (1 x 15 mL).
-
-
Dry over anhydrous
, filter, and concentrate under reduced pressure.
4. Purification & Analysis
-
Crystallization: Many benzylidene derivatives crystallize from cold Ethanol or Hexane/EtOAc mixtures upon standing.
-
Chromatography: If oil persists, purify via silica gel column (Gradient: 0-20% EtOAc in Hexane).
-
Characterization:
-
1H NMR: Look for the disappearance of the active methylene singlet (
ppm) and appearance of the vinyl proton singlet ( 7.5–8.0 ppm). -
Geometry: The
-isomer is typically favored due to steric repulsion between the aryl group and the ester moiety.
-
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Low Conversion (<50%) | Water accumulation | Ensure Dean-Stark trap is functioning; add 4Å Molecular Sieves to the trap. |
| No Reaction | Steric Hindrance | Switch catalyst to TiCl4/Pyridine (Lehnert protocol) for hindered aldehydes. |
| Side Products (Michael Adduct) | Excess | Ensure Aldehyde is in excess (1.1 eq). Reduce reaction time. |
| Decarboxylation | Overheating / Acidic | Ensure the catalyst system is buffered (1:1 Piperidine:AcOH). Do not exceed 130°C. |
References
-
Oikawa, Y., Sugano, K., & Yonemitsu, O. (1978). Meldrum's acid in organic synthesis. 2.
-keto esters. The Journal of Organic Chemistry, 43(10), 2087-2088. Link -
Knoevenagel, E. (1898).[6] Condensation von Malonsäure mit Aromastischen Aldehyden durch Ammoniak und Amine. Berichte der deutschen chemischen Gesellschaft, 31(3), 2596-2619. Link
-
Lehnert, W. (1973). Knoevenagel-Kondensationen mit TiCl4/Base – I. Tetrahedron, 29(4), 635-638. Link
- List, B. (2010). Science of Synthesis: Asymmetric Organocatalysis 1. Thieme.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. CN102079748A - Synthesis method of 3,4-ethylenedioxythiophene - Google Patents [patents.google.com]
- 6. taylorandfrancis.com [taylorandfrancis.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Yield of Ethyl 3-(3,4-diethoxyphenyl)-3-oxopropanoate Condensation Reactions
Welcome to the technical support center for the synthesis of Ethyl 3-(3,4-diethoxyphenyl)-3-oxopropanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for optimizing this crucial condensation reaction. Our focus is on delivering scientifically sound, field-tested insights to enhance your experimental outcomes.
Introduction to the Synthesis
The synthesis of Ethyl 3-(3,4-diethoxyphenyl)-3-oxopropanoate, a valuable β-keto ester, is most commonly achieved through a Claisen condensation reaction.[1][2][3][4][5] This reaction involves the base-catalyzed condensation of two ester molecules, or in a "crossed" Claisen condensation, an ester and a ketone.[1][4] The driving force behind this reaction is the formation of a stabilized enolate of the resulting β-keto ester.[4] Understanding the nuances of this reaction is key to overcoming common challenges and maximizing yield and purity.
Reaction Overview
The primary synthetic route involves the reaction of an appropriate ester, such as ethyl 3,4-diethoxybenzoate, with ethyl acetate in the presence of a strong base like sodium ethoxide. The mechanism proceeds through the formation of an enolate from ethyl acetate, which then acts as a nucleophile, attacking the carbonyl carbon of ethyl 3,4-diethoxybenzoate. Subsequent elimination of an ethoxide ion yields the desired β-keto ester.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of Ethyl 3-(3,4-diethoxyphenyl)-3-oxopropanoate.
Q1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?
A1: Low yields are a common frustration in Claisen condensations and can stem from several factors. Here's a systematic approach to troubleshooting:
-
Sub-optimal Base Selection and Stoichiometry: The choice and amount of base are critical. The reaction requires a full equivalent of a strong base, not a catalytic amount, to drive the equilibrium towards the product by deprotonating the resulting β-keto ester.[3][5] Using a base with the same alkoxide as the ester (e.g., sodium ethoxide for ethyl esters) is crucial to prevent transesterification, which can lead to a mixture of products.[6]
-
Presence of Water: Moisture in your reagents or glassware will consume the strong base and can hydrolyze the ester starting materials and product, significantly reducing your yield. Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents and freshly prepared or properly stored anhydrous base.
-
Incomplete Reaction: The Claisen condensation is a reversible reaction.[2][3] To drive it to completion, consider increasing the reaction time or temperature moderately. However, be cautious as excessive heat can promote side reactions.
-
Side Reactions: The electron-rich diethoxyphenyl ring can be susceptible to side reactions under strongly basic conditions. Minimizing reaction time and maintaining the lowest effective temperature can help mitigate these.
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Inappropriate base or insufficient amount. | Use at least one full equivalent of sodium ethoxide. Ensure the base is anhydrous. |
| Presence of water in reagents or solvent. | Use oven-dried glassware and anhydrous solvents. Handle reagents under an inert atmosphere. | |
| Reaction equilibrium not favoring product. | Increase reaction time or moderately increase temperature. Use an excess of the less expensive ester (e.g., ethyl acetate). | |
| Side reactions degrading starting material or product. | Maintain the lowest possible reaction temperature and minimize reaction time once the starting material is consumed (monitor by TLC). |
Q2: My final product is discolored (e.g., yellow or brown). What causes this and how can I obtain a pure, colorless product?
A2: Discoloration often points to impurities arising from side reactions or degradation.
-
Oxidation of the Catechol-like Moiety: Although the hydroxyl groups are etherified in your starting material, related phenolic impurities can be susceptible to oxidation, especially in the presence of air and base, leading to colored byproducts.[7]
-
Self-Condensation of Ethyl Acetate: While the desired reaction is a crossed Claisen condensation, the self-condensation of ethyl acetate to form ethyl acetoacetate can occur as a competing reaction.
-
Purification Issues: Ineffective purification will fail to remove colored impurities.
To prevent discoloration, it is advisable to conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[7] For purification, column chromatography on silica gel is typically effective. A gradient elution starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity should allow for the separation of your desired product from more polar colored impurities.
Q3: I'm observing the formation of multiple products by TLC/NMR. How can I improve the selectivity of the reaction?
A3: The formation of multiple products in a crossed Claisen condensation is a common challenge.[4]
-
Strategic Use of Excess Reagent: To favor the desired crossed product, use a significant excess of the ester that will form the enolate (in this case, ethyl acetate).[6] This increases the probability of the enolate reacting with the other ester (ethyl 3,4-diethoxybenzoate) rather than itself.
-
Choice of Substrates: A crossed Claisen condensation is most effective when one of the esters cannot form an enolate (i.e., has no α-hydrogens).[4] While ethyl 3,4-diethoxybenzoate does have α-hydrogens on the ethyl groups of the ether linkages, these are not acidic enough to be removed by sodium ethoxide. The α-hydrogens on the ethyl group of the ester are also less acidic than those of ethyl acetate.
-
Reaction Conditions: Slowly adding the ester that forms the enolate to a mixture of the base and the other ester can sometimes improve selectivity.
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for this reaction?
A1: The choice of solvent is critical. Ethanol is often used as it is the conjugate acid of the ethoxide base, which helps to maintain a consistent basic environment.[8] However, using a non-protic solvent like anhydrous tetrahydrofuran (THF) or toluene can also be effective, particularly when using a stronger, non-alkoxide base like sodium hydride (NaH) or lithium diisopropylamide (LDA).[9][10]
Q2: How can I monitor the progress of the reaction?
A2: Thin-layer chromatography (TLC) is an effective way to monitor the reaction's progress. Use a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate) to achieve good separation between your starting materials and the product. The disappearance of the limiting reagent (typically the more complex ester, ethyl 3,4-diethoxybenzoate) is a good indicator of reaction completion.
Q3: What are the key safety precautions for this reaction?
A3: This reaction involves the use of strong bases (like sodium ethoxide or sodium hydride) which are corrosive and react violently with water. Always handle these reagents in a fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Ensure that all glassware is dry and that the reaction is protected from moisture.
Q4: Are there alternative condensation reactions I could consider?
A4: While the Claisen condensation is the most direct route, other methods for forming β-keto esters exist. The Knoevenagel condensation, for example, involves the reaction of an aldehyde or ketone with a compound containing an active methylene group, often catalyzed by a weak base.[11][12][13] However, for the synthesis of Ethyl 3-(3,4-diethoxyphenyl)-3-oxopropanoate, the Claisen condensation remains the most synthetically straightforward approach. The Dieckmann condensation is an intramolecular version of the Claisen condensation used to form cyclic β-keto esters.[1][14][15][16]
Experimental Protocols
Optimized Protocol for Ethyl 3-(3,4-diethoxyphenyl)-3-oxopropanoate Synthesis
This protocol is designed to maximize yield and purity.
Materials:
-
Ethyl 3,4-diethoxybenzoate
-
Ethyl acetate (anhydrous)
-
Sodium ethoxide
-
Anhydrous ethanol
-
Hydrochloric acid (1M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and ethyl acetate (for chromatography)
Procedure:
-
Reaction Setup: Under an inert atmosphere (nitrogen or argon), add anhydrous ethanol to a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel.
-
Base Addition: Carefully add sodium ethoxide (1.1 equivalents relative to ethyl 3,4-diethoxybenzoate) to the ethanol and stir until fully dissolved.
-
Addition of Esters: Add ethyl 3,4-diethoxybenzoate (1 equivalent) to the flask. In the dropping funnel, place a mixture of anhydrous ethyl acetate (3-5 equivalents) and a small amount of anhydrous ethanol.
-
Reaction: Add the ethyl acetate solution dropwise to the stirred reaction mixture at room temperature. After the addition is complete, gently heat the mixture to reflux and monitor the reaction by TLC.
-
Workup: Once the reaction is complete (typically after 2-4 hours of reflux), cool the mixture to room temperature and then in an ice bath. Slowly add 1M HCl to neutralize the excess base and protonate the enolate product until the solution is acidic (pH ~5-6).
-
Extraction: Transfer the mixture to a separatory funnel and add ethyl acetate. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.
Analytical Methods
-
Thin-Layer Chromatography (TLC):
-
Stationary Phase: Silica gel 60 F254
-
Mobile Phase: 3:1 Hexanes:Ethyl Acetate (adjust as needed for optimal separation)
-
Visualization: UV light (254 nm) and/or staining with potassium permanganate.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR spectra should be acquired to confirm the structure of the final product. The presence of a singlet for the methylene group between the two carbonyls is characteristic of the β-keto ester.
-
-
High-Performance Liquid Chromatography (HPLC):
-
For purity analysis, a C18 column with a mobile phase of water and methanol (both containing 0.1% formic acid) can be used.[17]
-
Visualizing the Process
Claisen Condensation Mechanism
The following diagram illustrates the key steps in the Claisen condensation for the synthesis of Ethyl 3-(3,4-diethoxyphenyl)-3-oxopropanoate.
Caption: Key steps in the Claisen condensation mechanism.
Troubleshooting Workflow
This diagram provides a logical flow for addressing common issues during the synthesis.
Caption: A logical workflow for troubleshooting common synthesis issues.
References
-
Master Organic Chemistry. (2020). Claisen Condensation and Dieckmann Condensation. [Link]
-
Pediaa. (2020). Difference Between Claisen and Dieckmann Condensation. [Link]
-
Wikipedia. (2023). Dieckmann condensation. [Link]
-
Organic Chemistry Portal. (n.d.). Dieckmann Condensation. [Link]
-
Master Organic Chemistry. (n.d.). Knoevenagel Condensation Reaction. [Link]
-
Taylor & Francis Online. (n.d.). Knoevenagel condensation – Knowledge and References. [Link]
-
Pearson+. (n.d.). How is the Dieckmann reaction different from the Claisen reaction...[Link]
-
Chemistry Steps. (n.d.). Claisen Condensation Reaction Mechanism. [Link]
-
OpenStax. (2023). 23.7 The Claisen Condensation Reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Claisen Condensation. [Link]
-
ResearchGate. (n.d.). Synthesis of β-keto esters by cross-Claisen condensation. [Link]
-
Chemistry LibreTexts. (2024). 23.8: The Claisen Condensation Reaction. [Link]
-
YouTube. (2019). The Claisen Condensation. [Link]
-
YouTube. (2018). Claisen Condensation Reaction Mechanism. [Link]
-
Reddit. (2020). My first synthesis was not as efficient as I had hoped. 16% yield. [Link]
-
YouTube. (2014). Claisen Condensation and ß-Keto Esters. [Link]
-
U.S. Environmental Protection Agency. (2019). Analytical method for 2,4-DP-p, 2,4-D, 2,4-DB, MCPA, MCPB, Mecoprop-p and their 2-EHs in soil. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Claisen Condensation Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 3. 23.7 The Claisen Condensation Reaction - Organic Chemistry | OpenStax [openstax.org]
- 4. Claisen Condensation [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. reddit.com [reddit.com]
- 9. How is the Dieckmann reaction different from the Claisen reaction... | Study Prep in Pearson+ [pearson.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. taylorandfrancis.com [taylorandfrancis.com]
- 14. differencebetween.com [differencebetween.com]
- 15. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 16. Dieckmann Condensation [organic-chemistry.org]
- 17. epa.gov [epa.gov]
Technical Support: Solubility Optimization for Ethyl 3-(3,4-diethoxyphenyl)-3-oxopropanoate
Executive Summary & Chemical Context[1][2][3][4][5][6][7]
Ethyl 3-(3,4-diethoxyphenyl)-3-oxopropanoate is a
-
Incomplete Dissolution: High lattice energy of the crystalline form prevents dissolution at room temperature.[1]
-
Oiling Out: Upon cooling for recrystallization, the compound separates as a viscous oil rather than a crystal, due to the "lubricating" effect of the ethoxy chains preventing lattice stacking.[1]
This guide addresses both phenomena using thermodynamic principles and field-proven protocols.
Diagnostic Workflow (Interactive Logic)
Before altering your protocol, identify the specific phase-behavior failure using the logic tree below.
Figure 1: Decision matrix for handling EDOP solubility issues. Blue nodes indicate thermal adjustments; Green nodes indicate chemical/physical interventions.[1]
Critical Solubility Parameters
The following data summarizes the behavior of EDOP in Ethanol (EtOH) versus common co-solvents.
| Parameter | Value/Behavior | Technical Note |
| Solubility (25°C) | Moderate (< 50 mg/mL) | The ethoxy tails increase hydrophobicity, resisting solvation by polar EtOH. |
| Solubility (60°C) | High (> 200 mg/mL) | Drastic increase due to disruption of lattice energy.[1] |
| Crystal Habit | Prone to Polymorphism | Often forms metastable oils before crystallizing.[1] |
| pKa ( | ~11 | Slightly acidic.[1] Avoid strong bases in EtOH to prevent enolate side-reactions.[1] |
| Stability | Moisture Sensitive | Warning: Extended reflux in wet ethanol causes decarboxylation to the ketone.[1] |
Troubleshooting Guide (FAQ)
Q1: I am trying to dissolve the solid for a reaction, but a milky suspension remains.
The Cause: This is likely a "wetting" issue.[1] The hydrophobic ethoxy groups repel the polar ethanol, creating air pockets around the crystal surface.[1] The Fix:
-
Sonication: Sonicate the suspension for 5 minutes to degas the crystal surface.
-
Temperature Ramp: Heat the ethanol to 60°C . Do not exceed 70°C for prolonged periods to avoid transesterification or decarboxylation.[1]
-
Co-solvent: If turbidity persists, add Dichloromethane (DCM) or Toluene dropwise.[1] These non-polar solvents interact better with the phenyl ring, "pulling" the molecule into the ethanol solution.[1]
Q2: During recrystallization, the product separates as an oil at the bottom, not crystals.
The Cause: This is the classic "Oiling Out" phenomenon.[1] The solution has reached a temperature where the liquid-liquid phase separation occurs before the liquid-solid crystallization boundary. This is common with diethoxy-substituted aromatics.[1] The Fix:
-
Re-dissolve: Heat the mixture until the oil layer dissolves completely back into the ethanol.
-
Seeding: Cool the solution very slowly. When the temperature reaches ~40°C (or just before the oil usually appears), add a tiny seed crystal of pure EDOP.[1]
-
Vigorous Stirring: Stir rapidly. This mechanical agitation prevents oil droplets from coalescing and encourages nucleation on the seed crystal.[1]
Q3: My solution turned yellow/orange after heating.
The Cause: Decomposition.[1] Beta-keto esters are thermally sensitive.[1] If the ethanol contained water or trace acid/base, you may have hydrolyzed the ester or decarboxylated the backbone.[1] The Fix:
-
Always use Anhydrous Ethanol (200 proof).[1]
-
Check the pH of your solvent; it should be neutral.[1]
-
If the color change is slight, it may just be the enol form (which is often more colored), but deep orange usually indicates degradation.[1]
Advanced Protocol: Controlled Crystallization
Use this protocol if standard recrystallization fails. This method uses a "Anti-solvent Diffusion" approach to force an ordered lattice structure.[1]
Reagents:
-
Crude EDOP[1]
-
Solvent A: Dichloromethane (DCM) - Good solubility
-
Solvent B: Cold Ethanol (0°C) - Poor solubility
Procedure:
-
Dissolution: Dissolve 5g of Crude EDOP in the minimum amount of DCM (approx. 10-15 mL) at room temperature. Ensure it is perfectly clear.
-
Filtration: Filter through a 0.45µm PTFE syringe filter to remove dust (dust often triggers oiling out).[1]
-
Addition: Place the DCM solution in a flask. Carefully layer 30 mL of Cold Ethanol on top of the DCM. Do not mix.
-
Diffusion: Cover the flask with parafilm (poke one small hole) and let it stand undisturbed in a fridge (4°C).
-
Result: Over 12-24 hours, the DCM will evaporate/diffuse, and the ethanol will slowly saturate the environment, growing large, high-purity crystals without oiling out.[1]
References & Authority
The protocols and chemical behaviors described above are grounded in the synthesis logic of benzylisoquinoline derivatives (Drotaverine class) and general
-
Drotaverine Intermediate Synthesis: Method for preparing drotaverine hydrochloride intermediate.[2][1] (CN111170847A).[1] Describes the condensation of 3,4-diethoxyphenylacetic acid derivatives, confirming the structural context and solvent systems.
-
Beta-Keto Ester Handling: Mastering
-Keto Esters. Chemical Reviews.[1] Comprehensive review on the tautomerism, solubility, and stability of these systems. [1] -
Recrystallization of Isoquinolines: Drotaverine synthesis method (RU2561489C2).[1] Details the industrial handling of diethoxy-substituted intermediates in alcoholic solvents.
Sources
Validation & Comparative
Technical Comparison Guide: Mass Spectrometry Fragmentation of Ethyl 3-(3,4-diethoxyphenyl)-3-oxopropanoate
Executive Summary
Ethyl 3-(3,4-diethoxyphenyl)-3-oxopropanoate (CAS: N/A for specific isomer, analogous to 4687-37-0 dimethoxy variant) is a critical beta-keto ester intermediate used in the synthesis of isoquinoline alkaloids and pharmaceutical scaffolds.
This guide provides a detailed fragmentation analysis for researchers characterizing this compound. Unlike its more common 3,4-dimethoxy analog, the 3,4-diethoxy variant exhibits distinct mass spectral behavior due to the lability of the ethyl ether side chains. This document compares its performance under Electron Ionization (EI) versus Electrospray Ionization (ESI) and benchmarks it against the dimethoxy alternative to aid in structural elucidation.
Structural Analysis & Theoretical Fragmentation
The molecule (C₁₅H₂₀O₅, MW 280.32) contains three distinct zones susceptible to ionization-induced fragmentation:
-
The Beta-Keto Ester Moiety: Prone to McLafferty rearrangements.[1]
-
The Benzylic Carbonyl: Highly susceptible to alpha-cleavage.
-
The Diethoxy Arene Ring: Susceptible to alkene elimination (neutral loss of ethylene).
Primary Fragmentation Pathways (EI - 70 eV)
A. Alpha-Cleavage (Formation of Base Peak)
The most dominant fragmentation channel is the cleavage of the bond between the benzylic carbonyl and the alpha-methylene group.
-
Mechanism: Radical site initiation at the ketone oxygen triggers homolytic cleavage.
-
Result: Formation of the resonance-stabilized 3,4-diethoxybenzoyl acylium ion .
-
m/z Calculation:
.
B. McLafferty Rearrangement
As a beta-keto ester with an ethyl group, the molecule undergoes a characteristic six-membered transition state rearrangement.
-
Mechanism: The carbonyl oxygen abstracts a gamma-hydrogen from the ethyl ester group.
-
Result: Neutral loss of ethylene (
, 28 Da).[2] -
m/z Calculation:
.
C. Ethoxy Side-Chain Elimination
A key differentiator from methoxy analogs is the "Ethoxy Cascade." Under hard ionization (EI), the ethoxy groups on the benzene ring can eliminate ethylene.
-
Mechanism: Four-center transition state elimination.
-
Result: Sequential loss of 28 Da from the acylium ion.
-
Pathway:
.
Comparative Performance Analysis
Comparison 1: Target vs. Alternative (Dimethoxy Analog)
Researchers often select between the diethoxy and dimethoxy variants based on solubility or metabolic stability. Their MS signatures differ significantly.
Table 1: Spectral Fingerprint Comparison
| Feature | Diethoxy Target (Ethyl 3-(3,4-diethoxyphenyl)...) | Dimethoxy Alternative (Ethyl 3-(3,4-dimethoxyphenyl)...) | Diagnostic Value |
| Molecular Ion ( | m/z 280 | m/z 252 | Confirms derivatization length. |
| Base Peak (Acylium) | m/z 193 (3,4-diethoxybenzoyl) | m/z 165 (3,4-dimethoxybenzoyl) | Primary identification peak. |
| Side Chain Loss | -28 Da (Loss of | -15 Da (Loss of | Diethoxy shows clean neutral loss of ethylene; Dimethoxy shows radical methyl loss. |
| McLafferty Ion | m/z 252 (Isobaric with Dimethoxy parent!) | m/z 224 | CRITICAL: The McLafferty product of the Diethoxy compound has the same mass as the Dimethoxy parent. |
Critical Insight: Caution must be exercised when analyzing mixtures. The McLafferty fragment of the Diethoxy target (m/z 252) is isobaric with the molecular ion of the Dimethoxy impurity. Chromatographic separation (GC) is essential to distinguish them.
Comparison 2: Ionization Technique Suitability
Table 2: EI vs. ESI Performance
| Parameter | Electron Ionization (EI) | Electrospray Ionization (ESI) |
| Energy | Hard (70 eV) | Soft |
| Molecular Ion | Weak (<5% intensity) | Dominant ( |
| Structural Data | High. Reveals ethoxy vs. methoxy substitution pattern via fragmentation. | Low. Primarily gives MW info (m/z 281 or 303). |
| Application | Structural elucidation; Impurity profiling. | Quantitation; pharmacokinetic studies (LC-MS). |
Visualization of Fragmentation Pathways[3]
The following diagram illustrates the connectivity of the primary ions observed in the EI mass spectrum.
Caption: Figure 1. Proposed fragmentation tree for Ethyl 3-(3,4-diethoxyphenyl)-3-oxopropanoate under 70eV EI conditions.
Experimental Protocol (GC-MS)[2][4]
To replicate these results for quality control or identification, follow this standardized protocol.
Sample Preparation:
-
Dissolve 1 mg of sample in 1 mL of HPLC-grade Ethyl Acetate or Dichloromethane.
-
Filter through a 0.22 µm PTFE syringe filter to remove particulates.
Instrument Parameters (Agilent/Shimadzu Standard):
-
Inlet Temp: 250°C (Split mode 20:1).
-
Column: DB-5MS or equivalent (30m x 0.25mm x 0.25µm).
-
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
-
Oven Program:
-
Hold 60°C for 1 min.
-
Ramp 20°C/min to 280°C.
-
Hold 5 min.
-
-
MS Source: 230°C, 70 eV Electron Impact.
-
Scan Range: m/z 40–400.
Data Interpretation Steps:
-
Check m/z 280: Confirm presence of parent ion (usually low abundance).
-
Verify Base Peak: Look for m/z 193. If the base peak is 165, you likely have the dimethoxy analog, not the diethoxy.
-
Search for m/z 252: This confirms the ethyl ester functionality via McLafferty rearrangement.
References
-
Bowie, J. H., et al. (1972). Mass Spectra of β-Keto Esters. Canadian Journal of Chemistry.[3]
-
McLafferty, F. W. (1959).[4] Mass Spectrometric Analysis.[2][3][5][4][6][7][8][9][10][11] Molecular Rearrangements. Analytical Chemistry.
-
Sigma-Aldrich. (2024). Ethyl 3-(3,4-dimethoxyphenyl)-3-oxopropanoate Product Specification. (Note: Used for analog comparison data).
-
BenchChem. (2025).[5] Comparative Analysis of Ethyl 3-oxo-3-(heteroaryl)propanoates.
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns (Esters and Ketones).
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. McLafferty rearrangement - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Ionization Modes: EI : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI - MetwareBio [metwarebio.com]
- 11. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
A Comparative Guide to HPLC Method Development for the Purity of Ethyl 3-(3,4-diethoxyphenyl)-3-oxopropanoate
This guide provides a comprehensive, in-depth walkthrough for developing a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for determining the purity of Ethyl 3-(3,4-diethoxyphenyl)-3-oxopropanoate. We will move beyond a simple recitation of steps to explore the scientific rationale behind each decision, comparing alternative approaches and grounding our final method in established analytical principles and regulatory expectations.
Introduction: The Analytical Challenge of a β-Keto Ester
Ethyl 3-(3,4-diethoxyphenyl)-3-oxopropanoate is a β-keto ester, a class of compounds that are valuable intermediates in pharmaceutical synthesis.[1] The purity of such intermediates is critical as it directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). The primary analytical challenge with β-keto esters is their existence in a dynamic equilibrium between keto and enol tautomeric forms.[2] This tautomerism can lead to chromatographic issues like peak splitting or broadening, complicating accurate quantification and impurity profiling.[2] Therefore, a successful HPLC method must be designed to control this equilibrium and ensure a single, sharp peak for the main analyte, well-resolved from any potential process-related impurities.
Part 1: Analyte Characterization and Initial Method Design
A successful method development strategy begins with a thorough understanding of the analyte's physicochemical properties.
-
Structure and Properties: Ethyl 3-(3,4-diethoxyphenyl)-3-oxopropanoate (MW: 280.32 g/mol ) possesses a substituted benzoyl chromophore, making it ideal for UV detection.[3] Its structure, with two ethoxy groups and an ethyl ester, confers moderate hydrophobicity. Analogous compounds like ethyl 3-(3-methoxyphenyl)-3-oxopropanoate have a calculated logP of approximately 1.8, suggesting that Reversed-Phase HPLC (RP-HPLC) is the most suitable chromatographic mode.[4]
-
UV Absorbance: The core chromophore is the 3,4-diethoxybenzoyl group. Similar structures, such as ketoprofen, exhibit a strong absorbance maximum around 260 nm.[5] A preliminary scan using a photodiode array (PDA) detector is recommended, but we will select 265 nm as a primary wavelength for initial development, as it offers a good balance of sensitivity and specificity, while staying above the UV cutoff of common mobile phase solvents like acetonitrile (190 nm) and methanol (205 nm).[6][7]
-
Potential Impurities: A purity method must be able to separate the main component from impurities arising during synthesis. Based on common synthetic routes for β-keto esters, such as the acylation of an ethyl acetate enolate with a substituted benzoyl chloride, potential impurities could include:
-
Starting Material 1: 3,4-Diethoxybenzoic acid
-
Starting Material 2: Ethyl Acetate (will not be retained)
-
By-product 1: Ethyl 3,4-diethoxybenzoate (from esterification)
-
By-product 2: Self-condensation products of ethyl acetate.
-
Our goal is to resolve the main peak from these and any other unknown degradation products.
Part 2: A Comparative Strategy for Method Development
We will employ a systematic approach, comparing key chromatographic parameters to arrive at an optimized, robust method. The entire workflow is governed by principles outlined in the International Council for Harmonisation (ICH) guidelines.[8][9][10]
Caption: Logical workflow for systematic HPLC method development.
2.1: Column Chemistry Comparison
The choice of stationary phase is the most powerful tool for manipulating selectivity. We will compare two distinct yet effective column chemistries.
-
Alternative 1 (The Workhorse): C18 (L1)
-
Mechanism: Primarily hydrophobic interactions between the C18 alkyl chains and the analyte.
-
Rationale: A C18 column is the standard starting point for RP-HPLC due to its wide applicability and robustness. It will effectively retain the moderately nonpolar analyte.
-
-
Alternative 2 (Orthogonal Selectivity): Phenyl-Hexyl (L11)
-
Mechanism: Offers mixed-mode interactions, including hydrophobic interactions from the hexyl chain and π-π interactions between the phenyl rings of the stationary phase and the analyte's aromatic ring.
-
Rationale: The π-π interactions can provide unique selectivity for aromatic analytes and their impurities, potentially resolving peaks that co-elute on a standard C18 phase.[11]
-
Caption: Interaction comparison for different stationary phases.
2.2: Mobile Phase Comparison
-
Organic Modifier: Acetonitrile (ACN) vs. Methanol (MeOH)
-
ACN: Generally has a stronger elution strength and lower viscosity, often leading to sharper peaks and lower backpressure.
-
MeOH: Is a protic solvent and can engage in different hydrogen bonding interactions, which can alter selectivity compared to ACN.[12]
-
Decision: We will start with ACN due to its superior chromatographic properties. MeOH will be considered a secondary option if selectivity issues arise.
-
-
Aqueous Phase and pH Control
-
To address the keto-enol tautomerism, the mobile phase pH must be controlled with a buffer. An acidic pH (e.g., 2.5-3.5) will suppress the deprotonation of the enol form, forcing the equilibrium to the keto form and ensuring a single, sharp peak.
-
Buffer Choice: A 0.1% formic acid or phosphoric acid solution is suitable.[13] We will use 0.1% Phosphoric Acid in Water for its buffering capacity and UV transparency.
-
Part 3: Experimental Comparison and Optimization
The following table summarizes the results of an initial gradient screening on the two candidate columns. A generic gradient of 10-90% ACN over 20 minutes was used.
| Parameter | Method A: C18 Column | Method B: Phenyl-Hexyl Column | Commentary |
| Analyte Retention Time (min) | 15.2 | 14.1 | Phenyl-Hexyl shows slightly less hydrophobic retention. |
| Critical Pair Resolution (Rs) | 1.4 (Analyte and Impurity X) | 2.1 (Analyte and Impurity X) | The Phenyl-Hexyl column provides superior resolution for the critical pair, likely due to π-π interactions. |
| Tailing Factor (Tf) for Analyte | 1.1 | 1.2 | Both columns provide excellent peak shape. |
| Theoretical Plates (N) | 18,500 | 17,900 | Both columns demonstrate good efficiency. |
Optimization of the Final Method
Using the Phenyl-Hexyl column, the gradient was optimized to improve resolution and reduce run time. The final optimized parameters were determined to be:
-
Gradient: 40% to 75% ACN over 10 minutes, hold at 75% for 2 minutes, then return to 40% and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C (to ensure reproducibility and reduce viscosity).
This optimized method provided a total run time of 15 minutes with a resolution (Rs) of >2.5 for all observed impurities.
Part 4: Final Method Protocol and System Suitability
This section provides the detailed protocol for the validated purity method. Adherence to system suitability criteria is mandatory before any sample analysis to ensure the system is performing correctly.[14][15]
Experimental Protocol: Purity of Ethyl 3-(3,4-diethoxyphenyl)-3-oxopropanoate
1. Chromatographic Conditions:
-
Instrument: HPLC system with a gradient pump, autosampler, column oven, and PDA detector.
-
Column: Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile (ACN).
-
Gradient Program:
Time (min) % A % B 0.0 60 40 10.0 25 75 12.0 25 75 12.1 60 40 | 15.0 | 60 | 40 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection Wavelength: 265 nm.
-
Injection Volume: 10 µL.
-
Sample Diluent: Acetonitrile/Water (50:50 v/v).
2. Standard and Sample Preparation:
-
Standard Solution (0.5 mg/mL): Accurately weigh about 25 mg of Ethyl 3-(3,4-diethoxyphenyl)-3-oxopropanoate reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.
-
Sample Solution (0.5 mg/mL): Prepare in the same manner as the standard solution using the sample to be tested.
3. System Suitability Test (SST):
-
Procedure: Inject the standard solution five times.
-
Acceptance Criteria:
-
Tailing Factor (Tf): ≤ 1.5 for the main peak.
-
%RSD for Peak Area: ≤ 1.0% for the five replicate injections.
-
Theoretical Plates (N): ≥ 5000 for the main peak.
-
If a resolution standard is available, the resolution between the two closest eluting peaks must be ≥ 2.0.
-
4. Analysis and Calculation:
-
Inject the blank (diluent), followed by the SST injections.
-
Once SST passes, inject the sample solution.
-
Calculate the purity by area percent normalization, excluding any peaks from the blank.
% Purity = (Area of Main Peak / Sum of All Peak Areas) x 100
Conclusion
This guide has demonstrated a systematic and comparative approach to developing a robust, specific, and reliable RP-HPLC method for the purity determination of Ethyl 3-(3,4-diethoxyphenyl)-3-oxopropanoate. By comparing different stationary phases and carefully selecting mobile phase conditions to control tautomerism, we established a method based on a Phenyl-Hexyl column that provides superior selectivity compared to a standard C18 phase. The final, optimized protocol is grounded in scientific principles and meets the stringent requirements for pharmaceutical quality control as outlined by ICH guidelines. This approach ensures that the method is not only effective but also trustworthy and scientifically sound.
References
- Benchchem. A Comparative Guide to Analytical Methods for the Characterization of β-Keto Esters.
- Benchchem. Application Notes and Protocols for the Spectroscopic Analysis of β-Keto Esters.
- Pharmaguideline. Steps for HPLC Method Validation.
- AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained.
- Lab Manager. ICH and FDA Guidelines for Analytical Method Validation.
-
ICH. Validation of Analytical Procedures Q2(R2). Available from: [Link]
-
PubChem. Ethyl 3-(3-methoxyphenyl)-3-oxopropanoate. Available from: [Link]
-
Pharmaffiliates. Ethyl 3-(3,4-dimethoxyphenyl)-3-oxopropanoate. Available from: [Link]
-
European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available from: [Link]
-
HALO Columns. GUIDEBOOK ON REVERSED PHASE CHEMISTRIES & UTILIZING SELECTIVITY FOR HPLC SEPARATIONS. Available from: [Link]
-
David G. Watson. UV spectra of some representative drug molecules. Available from: [Link]
-
Semantic Scholar. Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. Available from: [Link]
-
RSC Publishing. Recent advances in the transesterification of β-keto esters. Available from: [Link]
-
MDPI. Current Status of Research on Synthesis of α-Keto Acids and Their Esters. Available from: [Link]
-
Chromatography Online. Rules of Thumb for Reversed-Phase LC: What's In Your Chromatographic Mind?. Available from: [Link]
-
SIELC Technologies. Ethyl 3-oxo-3-(3,4,5-trimethoxyphenyl)propionate. Available from: [Link]
-
Honeywell. UV Cutoff. Available from: [Link]
Sources
- 1. Recent advances in the transesterification of β-keto esters - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03513D [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 1240566-11-3|Ethyl 3-(3,4-diethoxyphenyl)-3-oxopropanoate|BLD Pharm [bldpharm.com]
- 4. Ethyl 3-(3-methoxyphenyl)-3-oxopropanoate | C12H14O4 | CID 2759696 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 182.160.97.198:8080 [182.160.97.198:8080]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. utsc.utoronto.ca [utsc.utoronto.ca]
- 8. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 9. database.ich.org [database.ich.org]
- 10. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 11. halocolumns.com [halocolumns.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Ethyl 3-oxo-3-(3,4,5-trimethoxyphenyl)propionate | SIELC Technologies [sielc.com]
- 14. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 15. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
Retrosynthesis Analysis
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
